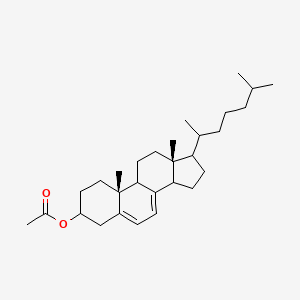

Cholesta-5,7-dien-3-beta-yl acetate

Description

Properties

Molecular Formula |

C29H46O2 |

|---|---|

Molecular Weight |

426.7 g/mol |

IUPAC Name |

[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C29H46O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10-11,19-20,23,25-27H,7-9,12-18H2,1-6H3/t20?,23?,25?,26?,27?,28-,29+/m0/s1 |

InChI Key |

ACGNVBRAISEVDK-MGYOZMDNSA-N |

Isomeric SMILES |

CC(C)CCCC(C)C1CCC2[C@@]1(CCC3C2=CC=C4[C@@]3(CCC(C4)OC(=O)C)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC(=O)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cholesta-5,7-dien-3-beta-yl acetate can be synthesized through several methods. One common method involves the acetylation of 7-dehydrocholesterol. The process typically includes the reaction of 7-dehydrocholesterol with acetic anhydride in the presence of a catalyst such as pyridine . Another method involves the Diels-Alder reaction of a steroid containing a 5,7-diene system followed by oxidation and reduction steps .

Industrial Production Methods

Industrial production of this compound often involves large-scale acetylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Cholesta-5,7-dien-3-beta-yl acetate undergoes various chemical reactions, including:

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4).

Substitution: Substitution reactions often involve the replacement of the acetate group with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: UHP and MTO in solvents like diethyl ether.

Reduction: LiAlH4 in anhydrous conditions.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed

Oxidation: 5,6beta-dihydroxy-5alpha-cholest-7-en-3beta-yl acetate.

Reduction: Cholesta-5,7-diene-1alpha,3beta-diol.

Substitution: Various substituted cholesta derivatives.

Scientific Research Applications

Cholesta-5,7-dien-3-beta-yl acetate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of cholesta-5,7-dien-3-beta-yl acetate involves its interaction with various molecular targets and pathways. It can undergo photochemical reactions to form vitamin D3 analogs, which play crucial roles in calcium homeostasis and bone health . The compound’s ability to undergo oxidation and reduction reactions also makes it a valuable intermediate in biochemical pathways .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares key structural and physicochemical properties of Cholesta-5,7-dien-3-beta-yl acetate with related sterols:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| This compound | C29H46O2 | 426.68 | 1059-86-5 | Δ5,7 diene; 3-beta-acetate group |

| Cholesterol (Cholest-5-en-3-beta-ol) | C27H46O | 386.65 | 57-88-5 | Δ5 single bond; 3-beta-hydroxyl group |

| Cholesta-5,7-dien-3-beta-ol | C27H44O | 384.64 | 434-16-2 | Δ5,7 diene; 3-beta-hydroxyl group |

| Ergosterol (Ergosta-5,7,22-trien-3-beta-ol) | C28H44O | 396.65 | 57-87-4 | Δ5,7,22 triene; 3-beta-hydroxyl group |

| Cholesta-5,7,22-trien-3-beta-ol | C27H42O | 382.63 | 19633-95-5 | Δ5,7,22 triene; 3-beta-hydroxyl group |

Key Observations :

- Double Bonds : The Δ5,7 diene system in this compound distinguishes it from cholesterol (Δ5 only) and ergosterol (Δ5,7,22). Additional double bonds (e.g., at C22 in ergosterol) influence UV absorption and biological activity .

- Substituents : The 3-beta-acetate group in this compound enhances lipophilicity compared to hydroxylated analogs like cholesta-5,7-dien-3-beta-ol. This modification affects solubility and stability, making the acetate a preferred intermediate in synthetic chemistry .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Cholesta-5,7-dien-3-beta-yl acetate, and how can its purity be validated experimentally?

- Methodological Answer: The synthesis of this compound typically involves acetylation of the parent sterol under anhydrous conditions. To ensure reproducibility, experimental protocols must detail reaction solvents (e.g., pyridine for acetylation), catalysts (e.g., acetic anhydride), and purification steps (e.g., column chromatography). Characterization should include nuclear magnetic resonance (NMR) to confirm regioselectivity at the 3β-position and high-performance liquid chromatography (HPLC) to assess purity (>95%). For known compounds, cross-referencing spectral data with literature is essential, while novel derivatives require elemental analysis or mass spectrometry .

Q. How does this compound serve as a model compound in studying lipid membrane dynamics?

- Methodological Answer: Its diene structure makes it a probe for studying oxidation and isomerization in lipid bilayers. Researchers can incorporate the compound into liposomes and monitor phase transitions using differential scanning calorimetry (DSC) or fluorescence anisotropy. Comparative studies with saturated analogs (e.g., cholesteryl acetate) help isolate the effects of double-bond positioning on membrane fluidity .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported spectral data for this compound?

- Methodological Answer: Discrepancies in NMR or IR spectra often arise from solvent effects, impurities, or stereochemical variations. To address this:

Validate spectral assignments using 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals.

Compare data across multiple solvents (e.g., CDCl₃ vs. DMSO-d₆) to identify solvent-induced shifts.

Cross-validate with computational methods (e.g., density functional theory (DFT) for predicting chemical shifts).

Contradictory findings should be contextualized in the discussion section, emphasizing instrument calibration and sample preparation protocols .

Q. How can the isomerization kinetics of this compound under UV exposure be quantified, and what mechanistic insights does this provide?

- Methodological Answer: UV-induced isomerization can be tracked using time-resolved UV-Vis spectroscopy coupled with HPLC to separate photoproducts. Kinetic parameters (e.g., rate constants, activation energy) should be derived via Arrhenius plots. Mechanistic studies may involve trapping reactive intermediates (e.g., singlet oxygen) using quenchers like sodium azide. Computational modeling (e.g., molecular dynamics simulations) can further elucidate transition states and orbital interactions .

Q. What are the challenges in correlating this compound’s in vitro stability with its behavior in biological systems?

- Methodological Answer: In vitro assays (e.g., pH-dependent stability tests) may not account for enzymatic degradation or protein binding in vivo. To bridge this gap:

Use mass spectrometry to track metabolite formation in cell cultures.

Employ isotopic labeling (e.g., deuterated acetate) to distinguish enzymatic vs. non-enzymatic pathways.

Validate findings with in silico models (e.g., QSAR for predicting bioavailability).

Discrepancies should be discussed in the context of model limitations, such as oversimplified cellular environments .

Data Analysis and Interpretation

Q. How should researchers address variability in bioactivity data for this compound across different cell lines?

- Methodological Answer: Variability may stem from differences in membrane composition or receptor expression. Standardize assays by:

Including positive controls (e.g., cholesterol as a membrane integrity marker).

Normalizing data to cell viability metrics (e.g., MTT assays).

Performing meta-analyses of published datasets to identify confounding factors (e.g., serum-free vs. serum-containing media).

Statistical tools like ANOVA with post-hoc tests (e.g., Tukey’s HSD) can quantify significance .

Experimental Design Considerations

Q. What criteria should guide the selection of analytical techniques for studying this compound in complex mixtures?

- Methodological Answer: Prioritize techniques based on sensitivity and specificity:

- GC-MS : For volatile derivatives (e.g., trimethylsilyl ethers).

- LC-MS/MS : For non-volatile analytes in biological matrices.

- X-ray crystallography : To resolve stereochemical ambiguities.

Method validation must include spike-recovery experiments and limit of detection (LOD) calculations .

Literature and Theoretical Frameworks

Q. How can computational models enhance the interpretation of this compound’s reactivity in non-aqueous systems?

- Methodological Answer: Molecular docking studies can predict binding affinities to lipid-binding proteins (e.g., NPC1), while quantum mechanics/molecular mechanics (QM/MM) simulations elucidate reaction pathways in apolar solvents. Researchers should validate models against experimental data (e.g., kinetic isotope effects) and disclose software parameters (e.g., basis sets in DFT) for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.